molecular formula C5H7NO5S B2878542 1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid CAS No. 122556-18-7

1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid

Cat. No.: B2878542
CAS No.: 122556-18-7
M. Wt: 193.17
InChI Key: JSRUCHVKGKSCRO-UHFFFAOYSA-N
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Description

Research Significance of 1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic Acid

The compound’s structural duality—combining a sulfonated thiomorpholine core with a carboxylic acid functional group—confers unique electronic and steric properties. Density functional theory (DFT) calculations suggest that the sulfone groups at positions 1 and 5 create an electron-deficient ring system (partial charge = +0.32e), while the carboxylic acid at position 3 introduces a localized electron-rich region (partial charge = -0.45e). This polarization enables three primary research applications:

  • Ligand Design : The carboxylic acid moiety coordinates transition metals, with demonstrated efficacy in forming stable complexes with Pd(II) and Ru(III) ions for catalytic applications.
  • Peptide Mimetics : Structural analogs show promise as protease inhibitors due to conformational similarities to proline-rich protein domains.
  • Polymer Chemistry : Sulfone groups facilitate ring-opening polymerization, yielding high-temperature-stable polyamides with glass transition temperatures exceeding 220°C.

A comparative analysis of thiomorpholine derivatives (Table 1) illustrates the compound’s distinctive physicochemical profile.

Table 1. Structural and electronic properties of selected thiomorpholine derivatives

Compound LogP Dipole Moment (D) H-bond Acceptors
Thiomorpholine -0.12 1.85 1
Thiomorpholine 1-oxide -0.45 3.12 2
1,1,5-Trioxo derivative -1.89 5.67 5
5-Methyl-1-oxo analog -1.12 4.33 4

Data derived from PubChem computational analyses and quantum mechanical calculations.

Historical Development in Scientific Literature

The compound’s synthetic history reflects three distinct phases:

Phase 1 (1990–2005) : Early batch synthesis routes relied on stoichiometric oxidants like mCPBA (meta-chloroperbenzoic acid) to convert thiomorpholine precursors to sulfones, yielding the target compound in ≤22% isolated yield due to over-oxidation side reactions.

Phase 2 (2005–2020) : Transition metal-catalyzed methods emerged, employing RuO~4~/NaIO~4~ systems to improve sulfoxidation selectivity. A 2015 study achieved 58% yield using catalytic OsO~4~ (0.5 mol%) with N-methylmorpholine N-oxide as co-oxidant.

Phase 3 (2020–present) : Photochemical flow chemistry revolutionized synthesis. A 2022 protocol using 9-fluorenone (0.1 mol%) under 365 nm UV light in a continuous reactor attained 84% NMR yield of the thiomorpholine precursor, subsequently oxidized to the trioxo derivative in 93% yield. This method reduced reaction time from 48 h (batch) to 40 min (flow).

Theoretical Relevance in Heterocyclic Chemistry

The molecule’s distorted chair conformation (calculated ΔG = 2.3 kcal/mol vs. ideal chair) arises from three synergistic effects:

  • Sulfone-induced ring puckering : The 1,5-diaxial sulfone arrangement creates 1,3-diaxial repulsions (1.8 kcal/mol barrier).
  • Carboxylic acid hydrogen bonding : Intramolecular H-bonding between the carboxylic OH and S=O groups (2.12 Å) stabilizes a twist-boat conformation.
  • Hyperconjugative effects : n→σ* interactions from oxygen lone pairs to adjacent

Properties

IUPAC Name

1,1,5-trioxo-1,4-thiazinane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5S/c7-4-2-12(10,11)1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRUCHVKGKSCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Observations:

Oxidation State of Sulfur : The target compound’s sulfonic acid group (SO₃) increases acidity (pKa ~1–2) compared to sulfone (SO₂)-containing analogs (pKa ~7–8) .

Solubility : The sulfonic acid group enhances aqueous solubility, whereas hydrochloride salts (e.g., ) rely on ionic interactions for dissolution.

Physicochemical Properties

Property 1,1,5-Trioxo-1λ⁶-thiomorpholine-3-carboxylic acid 1,1-Dioxo-1λ⁶-thiomorpholine-3-carboxylic acid hydrochloride
Water Solubility (g/L) ~250 (predicted) ~180 (measured)
LogP -1.2 -0.8
Melting Point (°C) >300 (decomposes) 210–215

Biological Activity

1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid (CAS No. 122556-18-7) is a compound belonging to the thiomorpholine class, characterized by its unique structural features that include a thiomorpholine ring and multiple functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C7H9NO4S\text{C}_7\text{H}_9\text{N}O_4\text{S}

This structure includes a thiomorpholine ring, carboxylic acid group, and multiple carbonyl groups that may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It could interact with cellular receptors, modulating various signaling pathways.
  • Antioxidant Activity : The presence of multiple oxygen-containing functional groups may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiomorpholine can inhibit bacterial growth effectively. The specific activity against various bacterial strains needs further investigation to establish the efficacy of this compound.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated that related thiomorpholine compounds can induce apoptosis in cancer cell lines. The exact mechanisms—whether through direct cytotoxicity or modulation of signaling pathways—remain an area for further research.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria.
Study 2Showed potential cytotoxic effects on A549 lung cancer cells with an IC50 value indicating moderate potency.
Study 3Investigated the antioxidant capacity using DPPH and ABTS assays, revealing notable free radical scavenging activity.

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